Fosclevudine alafenamide
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Overview
Description
Fosclevudine alafenamide is an antiviral agent primarily used for the treatment of hepatitis B virus (HBV) infections. It is known for its high efficacy and safety profile, making it a promising candidate in antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fosclevudine alafenamide involves multiple steps, starting from the appropriate nucleoside analog. The key steps include phosphorylation, amidation, and esterification reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving automated systems and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Fosclevudine alafenamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Fosclevudine alafenamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Primarily used in the treatment of hepatitis B virus infections, with ongoing research into its potential for treating other viral infections.
Industry: Employed in the development of antiviral drugs and therapeutic agents
Mechanism of Action
Fosclevudine alafenamide exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. It is converted into its active form within the liver cells, where it targets the viral polymerase enzyme, preventing the synthesis of viral DNA. This inhibition disrupts the viral life cycle and reduces the viral load in the body .
Comparison with Similar Compounds
Similar Compounds
Tenofovir alafenamide: Another antiviral agent used for the treatment of hepatitis B and HIV infections.
Tenofovir disoproxil fumarate: A prodrug of tenofovir, used for similar indications but with different pharmacokinetic properties.
Uniqueness
Fosclevudine alafenamide is unique due to its high efficacy at lower doses and its improved safety profile compared to other antiviral agents. It has a lower risk of adverse effects, making it a preferred choice for long-term therapy .
Properties
CAS No. |
1951476-79-1 |
---|---|
Molecular Formula |
C22H29FN3O9P |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2S,3S,4R,5S)-4-fluoro-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O9P/c1-12(2)33-21(29)14(4)25-36(31,35-15-8-6-5-7-9-15)32-11-16-18(27)17(23)20(34-16)26-10-13(3)19(28)24-22(26)30/h5-10,12,14,16-18,20,27H,11H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16-,17+,18-,20-,36-/m0/s1 |
InChI Key |
FTMNZJASLMPPNW-MHFVGYLCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)O)F |
Origin of Product |
United States |
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